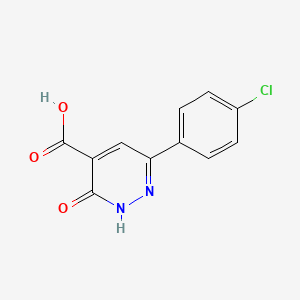

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRQGNAVCNXKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of various substituted benzil derivatives with cyanoacetylhydrazide under specific catalytic conditions. A notable method utilizes CCSO (copper-catalyzed solid-phase synthesis) for efficient production with minimal side reactions .

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Combine cyanoacetylhydrazide with substituted benzil. |

| 2 | Add CCSO catalyst and heat the mixture. |

| 3 | Monitor reaction via TLC until completion. |

| 4 | Precipitate product using cold water and recrystallize from ethyl acetate. |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of dihydropyridazine compounds possess moderate to good antimicrobial activity against several pathogens. For instance, a related compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related dihydropyridazine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly. For example, a study reported IC50 values indicating potent activity against human cancer cell lines such as HeLa and HCT116 .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized dihydropyridazine derivatives, revealing that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on normal fibroblast cells compared to cancerous cells. The findings suggested a selective toxicity profile favoring cancer cells while sparing normal cells, highlighting their therapeutic potential .

Research Findings

Recent literature emphasizes the importance of the dihydropyridazine core structure in drug design. The following table summarizes key findings regarding the biological activities associated with this class of compounds:

Scientific Research Applications

Biological Activities

The biological activities of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have been investigated extensively, particularly its anticancer properties.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- In Vitro Studies : Research indicates significant cytotoxicity against multiple human cancer cell lines, including MCF-7 (breast cancer), HEPG2 (liver cancer), and DLD1 (colon cancer). The compound exhibited IC50 values ranging from 22 nM to over 870 nM depending on the cell line tested .

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| MCF-7 | 480 | Breast cancer |

| HEPG2 | 22 | Liver cancer |

| DLD1 | 59 | Colon cancer |

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of various derivatives of this compound indicated that modifications at specific positions significantly affect its biological activity. For instance, introducing different substituents on the phenyl ring was shown to enhance cytotoxicity against certain cancer cell lines while reducing toxicity towards normal fibroblasts .

Other Applications

Beyond its anticancer properties, this compound has potential applications in:

- Antimicrobial Agents : Preliminary studies suggest antimicrobial activity against various pathogens, indicating its utility in treating infections .

- Anti-inflammatory Agents : The compound has shown promise in reducing inflammation markers in vitro, suggesting possible applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Positional Isomerism

6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- Molecular Formula : C₁₂H₉FN₂O₃

- Molecular Weight : 248.213 g/mol

- Key Differences: Substituent: Fluorine replaces chlorine at the para position of the phenyl ring. Additional Group: A methyl group at position 2.

6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

Core Scaffold Modifications: Pyridine vs. Pyridazine

5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- CAS : 1297536-44-7

- Molecular Formula: C₁₂H₇Cl₂NO₃

- Key Differences: Scaffold: Pyridine ring (six-membered, one nitrogen) vs. pyridazine (six-membered, two adjacent nitrogens). Substituents: Additional chlorine at position 3.

Functional Group Additions: Amides and Methyl Substitutions

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

- CAS : 68254-09-1

- Molecular Formula : C₁₂H₉ClN₂O₃

- Key Differences: Substituent Position: Chlorophenyl at position 1 instead of 5.

6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxo-2,3-dihydropyridazine-4-carboxamide

- Key Differences :

- Amide Side Chain : A hydroxypropan-2-yl group replaces the carboxylic acid, converting the molecule into a carboxamide.

- Dual Halogenation : 4-Chlorophenyl and 3-fluorophenyl groups enhance electronic diversity.

- Impact : The amide group may improve metabolic stability compared to the free carboxylic acid .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 220287-27-4 | C₁₁H₇ClN₂O₃ | 250.014 | 4-ClPh, 3-oxo, 4-COOH |

| 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 1367959-89-4 | C₁₂H₉FN₂O₃ | 248.213 | 4-FPh, 2-Me, 3-oxo, 4-COOH |

| 6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | 1503288-13-8 | C₁₁H₇ClN₂O₃ | 250.014 | 2-ClPh, 3-oxo, 4-COOH |

| 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 1297536-44-7 | C₁₂H₇Cl₂NO₃ | 292.10 | Pyridine core, 5-Cl, 4-ClPh, 2-oxo |

| 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 68254-09-1 | C₁₂H₉ClN₂O₃ | 264.67 | 3-ClPh, 6-Me, 4-oxo, 3-COOH |

Table 2: Functional Group Impact on Properties

| Compound | Key Functional Groups | Potential Impact on Bioactivity |

|---|---|---|

| This compound | Carboxylic acid, 4-ClPh | High polarity; potential for ionic interactions |

| 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Fluorophenyl, methyl group | Enhanced metabolic stability |

| 6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Ortho-chlorophenyl | Steric hindrance; altered binding affinity |

| 6-(4-Chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-...-4-carboxamide | Amide, dual halogenated aryl groups | Improved solubility and target selectivity |

Research Findings and Implications

- Fluorine analogs may offer better pharmacokinetic profiles due to reduced metabolic degradation .

- Positional Isomerism : Para-substituted chlorophenyl derivatives generally exhibit better planarity and binding efficiency compared to ortho-substituted analogs, as seen in pyridazine vs. pyridine systems .

- Functional Group Trade-offs : Carboxylic acids provide strong hydrogen-bonding capacity but may limit blood-brain barrier penetration. Amidation or esterification (as in –4) could address this limitation .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves:

- Formation of the pyridazine ring via cyclization of hydrazide or hydrazone precursors.

- Introduction of the 4-chlorophenyl substituent through condensation with appropriately substituted benzil or benzil derivatives.

- Incorporation of the carboxylic acid group at the 4-position via functionalized intermediates or post-cyclization modification.

Preparation via Condensation of Cyanoacetohydrazide and 4-Chlorobenzil Using CCSO Nanocatalyst

One of the most efficient and green methods reported involves the solid-phase CCSO (calcium copper sulfate oxide) nanocatalyzed condensation of cyanoacetohydrazide with substituted benzils, including 4-chlorobenzil, under solvent-free conditions.

- Reaction Conditions: Heating the mixture of cyanoacetohydrazide (20 mmol), 4-chlorobenzil (20 mmol), and CCSO nanocatalyst (20 mg) at 110°C for 2–4 minutes.

- Mechanism: The nanocatalyst facilitates cyclization and condensation, promoting rapid formation of the dihydropyridazine ring with high purity.

- Yield: The reaction yields the substituted pyridazine derivatives in 90–95% yields, with the 4-chlorophenyl substituted product achieving approximately 93–95% yield.

- Workup: The product solidifies during the reaction, is dissolved in ethanol, filtered, and precipitated by adding ice-cold water, followed by recrystallization from ethyl acetate.

- Advantages: This method is rapid, environmentally friendly, avoids chromatographic purification, and allows catalyst recycling without significant loss of activity.

Data Table: Yields and Melting Points of Substituted Pyridazines Synthesized by CCSO Nanocatalyst

| Entry | Substituent on Benzil | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2a | Phenyl (Ph) | 2 | 94 | 270–272 |

| 2c | 2-Chlorophenyl | 3 | 95 | 263–265 |

| 2d | 4-Chlorophenyl | 4 | 93 | 268–270 |

| 2e | 4-Methylphenyl | 2 | 92 | 287–289 |

| 2h | 4-Methoxyphenyl | 2.5 | 93 | 235–236 |

Note: Entry 2d corresponds to the 4-chlorophenyl substituted pyridazine relevant to the target compound.

This method was detailed in a study that demonstrated the catalytic efficiency of CCSO nanocatalyst and its applicability to a variety of substituted benzils, including electron-withdrawing groups like chlorine.

Hydrothermal Synthesis of Related Pyridazine Carboxylic Acids

Although specific data on this compound is limited, a related preparation method for pyridazine carboxylic acids involves hydrothermal synthesis:

- Procedure: Reacting substituted pyridines or hydrazones in a sealed hydrothermal reactor with water as solvent at 100–180°C for 24–72 hours.

- Outcome: Produces crystalline pyridazine carboxylic acids with high purity and stability.

- Advantages: Simple equipment, green solvent (water), high yields (>80%), and crystals with fewer defects and good thermal stability.

This approach, while demonstrated for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, suggests potential applicability to related pyridazine carboxylic acids bearing aryl substituents such as 4-chlorophenyl.

Condensation of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Compounds

Another synthetic route involves condensation reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds (e.g., cyanoacetic acid or p-nitrophenylacetic acid) in acetic anhydride:

- Mechanism: Formation of an alkylidene intermediate followed by cyclization and elimination of water to yield pyridazin-3-one derivatives.

- Yields: High yields reported for various substituted pyridazin-3-ones.

- Applicability: This method can be adapted for synthesizing 6-aryl-3-oxo-2,3-dihydropyridazine-4-carboxylic acids by choosing appropriate hydrazonopropanal and methylene substrates.

This method provides a versatile pathway for the synthesis of pyridazinone derivatives with diverse aryl substitutions including chlorophenyl groups.

Research Findings and Analytical Data

- Spectral Characterization: Products synthesized by these methods are characterized by NMR (1H, 13C), Mass Spectrometry, and elemental analysis confirming the structure and purity.

- Yields: High yields (above 90%) are common in optimized protocols, especially under nanocatalyst and solvent-free conditions.

- Reaction Times: Rapid reaction times (minutes to hours) are achievable depending on the method.

- Environmental Impact: Green chemistry principles are incorporated, especially in hydrothermal and solvent-free nanocatalyzed methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Reaction Time | Advantages |

|---|---|---|---|---|---|

| CCSO Nanocatalyzed Condensation | Cyanoacetohydrazide + 4-chlorobenzil | 110°C, solvent-free | 93–95 | 2–4 minutes | Rapid, green, high yield, catalyst reusable |

| Hydrothermal Synthesis | 2-Chloro-5-trifluoromethylpyridine + water | 100–180°C, sealed reactor | >80 | 24–72 hours | Simple, green solvent, stable crystals |

| Condensation of 3-oxo-2-arylhydrazonopropanals | 3-Oxo-2-arylhydrazonopropanals + active methylene compounds | Acetic anhydride, reflux | High | Hours | Versatile, high yield |

Q & A

Q. What experimental and computational approaches validate the proposed reaction mechanisms for this compound’s synthesis?

- Methodological Answer: Isotopic labeling (e.g., ¹³C at the carbonyl group) tracks reaction intermediates via NMR. Computational studies (DFT for transition-state energy barriers) identify rate-limiting steps. In situ FTIR monitors intermediate formation (e.g., enolates during cyclization) .

Safety and Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer: Use PPE (gloves, goggles) to avoid skin/eye contact. Work under a fume hood due to potential dust inhalation. Stability studies indicate decomposition at >150°C, requiring temperature-controlled storage. Spill cleanup involves neutralization with sodium bicarbonate and solidification with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.